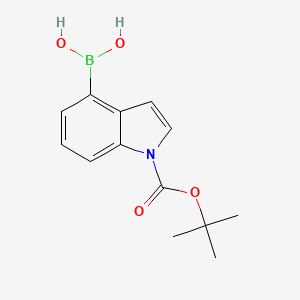
(1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid” is a chemical compound that is often used in organic synthesis . It is a boronic acid derivative with a tert-butoxycarbonyl (Boc) group attached to an indole ring .
Synthesis Analysis
The synthesis of “this compound” and similar compounds often involves cross-coupling reactions . Protodeboronation, a process of removing a boron group from an organic compound, is not well developed for these compounds .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the empirical formula C8H13BN2O4 . The InChI code for this compound is 1S/C8H13BN2O4/c1-8(2,3)15-7(12)11-5-6(4-10-11)9(13)14/h4-5,13-14H,1-3H3 .
Chemical Reactions Analysis
“this compound” is often used in Suzuki-Miyaura cross-coupling reactions . Protodeboronation of pinacol boronic esters, a class of compounds to which this compound belongs, has been reported .
Physical And Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 212.01 g/mol . Its melting point is between 157-161°C .
Applications De Recherche Scientifique
Synthesis and Polymer Applications
- The compound is utilized in the synthesis of nonsymmetrical 5-aryl-2-indolopyrrole derivatives via controlled mono Suzuki-Miyaura cross-coupling. The process involves coupling with a variety of aryl- or heteroaryl-boronic acids to produce non-symmetrical 2,5-disubstituted pyrroles in good to excellent yields. This synthesis is significant in organic chemistry due to the versatility of the pyrrole moiety in various chemical applications (Beaumard, Dauban, & Dodd, 2010).
- In the field of materials chemistry, particularly regarding polymers, the tert-butoxycarbonyl (Boc) moiety of the compound is a key tool for the protection of functional groups. Its thermal decomposition in polymer side chains is significant in the synthesis of various polymers, as it involves the deprotection of the Boc group at around 200°C. This process is crucial for the synthesis and stability of certain polymers (Jing, Suzuki, & Matsumoto, 2019).
Organic Synthesis and Peptide Chemistry
- The compound plays a crucial role in organic synthesis, serving as an amine-protecting group. The N-tert-butoxycarbonyl (Boc) moiety is pivotal in peptide synthesis due to its resistance to racemization and its stability under various conditions. It's particularly noteworthy for its ability to be cleaved under mild conditions, making it an essential tool in the synthesis of multifunctional targets (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
- In peptide research, the deprotection of the tert-butoxycarbonyl (Boc) group is an essential step. An efficient and selective method for this process involves using hydrogen chloride in anhydrous dioxane solution, which provides superior selectivity in deprotecting Nalpha-Boc groups while preserving other protective groups like tert-butyl esters and ethers (Han, Tamaki, & Hruby, 2001).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO4/c1-13(2,3)19-12(16)15-8-7-9-10(14(17)18)5-4-6-11(9)15/h4-8,17-18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCFJRCULIWLNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CN(C2=CC=C1)C(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(dibutylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2581714.png)
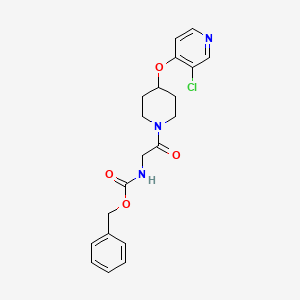
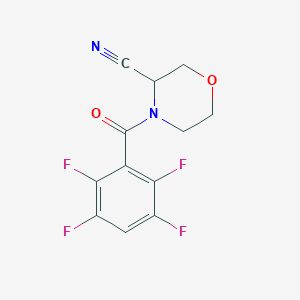
![2-[[1-[2-(2-Bromophenyl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2581722.png)
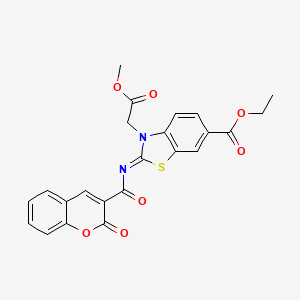
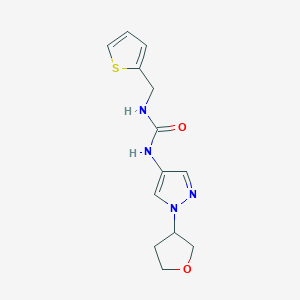

![(Z)-8-(3-phenylpropyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2581727.png)
![8-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2581728.png)
![N-benzyl-2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2581729.png)
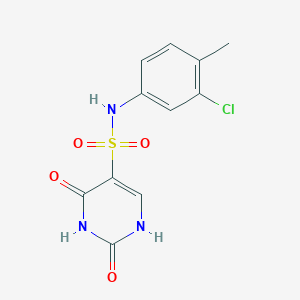
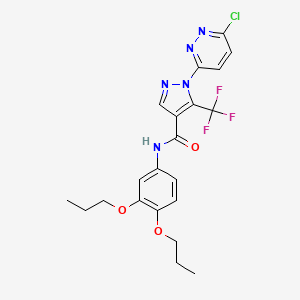
![2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B2581735.png)
![Cyclopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine](/img/structure/B2581736.png)